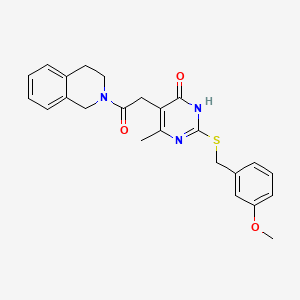
5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure is characterized by a pyrimidinone core, a 3,4-dihydroisoquinoline moiety, and a methoxybenzylthio substituent, which together contribute to its unique chemical properties and biological effects.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization, which can be useful for developing new synthetic methodologies.
Biology
Biologically, this compound exhibits potential as a ligand for various biological targets, making it valuable in biochemical assays and as a probe in biological research.
Medicine
In medicine, the compound's structural motifs suggest it might interact with specific enzymes or receptors, potentially leading to applications in drug development. It may show activity against certain diseases, though extensive biological testing is required.
Industry
In the industry, the compound could be used as a starting material for the production of pharmaceuticals or as an additive in materials science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the 3,4-Dihydroisoquinoline Moiety: : This is achieved through Pictet-Spengler reaction, starting from a suitable benzaldehyde and amine.
Formation of the Pyrimidinone Core: : The core structure can be synthesized by the reaction of appropriate precursors such as 2-aminopyrimidine with acetylating agents.
Coupling Reactions: : The 3,4-dihydroisoquinoline and pyrimidinone intermediates are coupled using appropriate linking groups.
Thioether Formation: : The methoxybenzylthio group is introduced by reacting with a suitable thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of flow chemistry for continuous synthesis, ensuring higher yields, better scalability, and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the 3,4-dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: : Reduction reactions may be employed to reduce the ketone group to corresponding alcohols.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: : Conditions often involve the use of strong bases or acids, such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Major Products
The major products from these reactions are often derivatives of the original compound, with modifications in the functional groups or the aromatic ring systems.
Wirkmechanismus
The mechanism of action for 5-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one is not fully understood but is believed to involve interactions with molecular targets such as enzymes or receptors. The pyrimidinone core and isoquinoline moiety may enable binding to active sites of enzymes, modulating their activity. The thioether linkage could also facilitate interactions with biological membranes, affecting cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-(2,3-Dihydro-1H-isoindol-2-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
5-(2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
5-(2-(4,5-Dihydro-1H-benzo[d]azepin-2-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)-6-methylpyrimidin-4(3H)-one
Uniqueness
This compound is unique due to its combination of a 3,4-dihydroisoquinoline moiety and a pyrimidinone core with a thioether linkage. This structural combination imparts distinctive electronic and steric properties, potentially leading to unique biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-16-21(13-22(28)27-11-10-18-7-3-4-8-19(18)14-27)23(29)26-24(25-16)31-15-17-6-5-9-20(12-17)30-2/h3-9,12H,10-11,13-15H2,1-2H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIALMXZBBMLKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2858693.png)
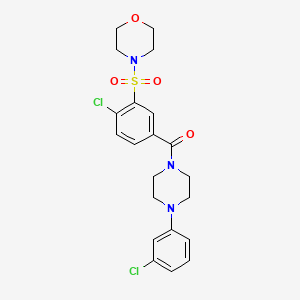
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)
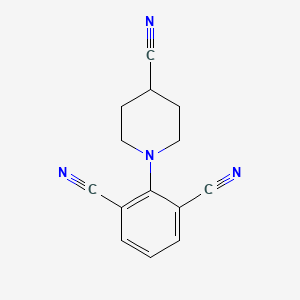
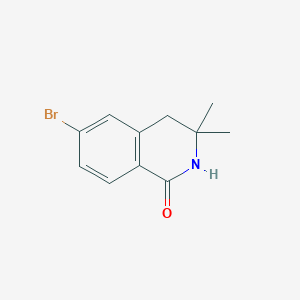
![3-benzyl-N-(2-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858705.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)
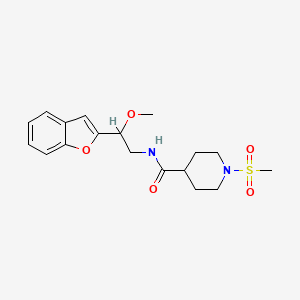
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)
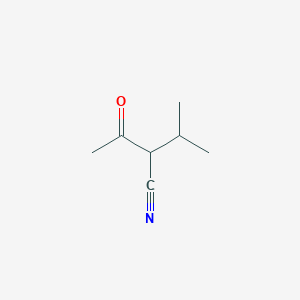
![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2858713.png)
